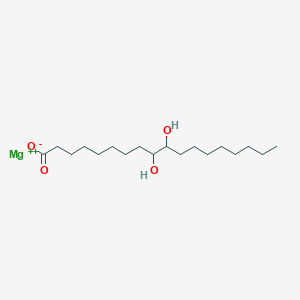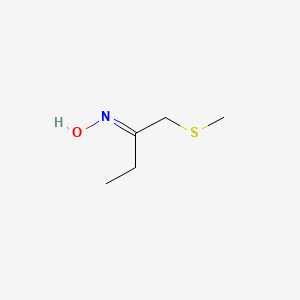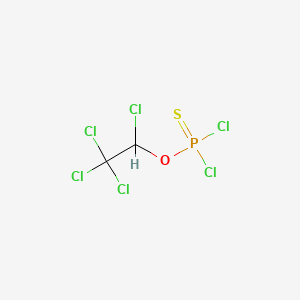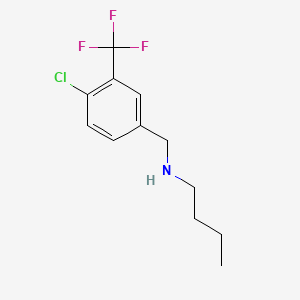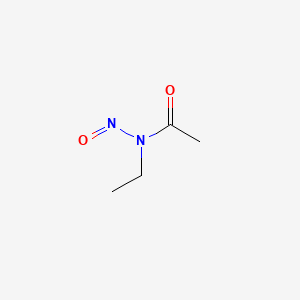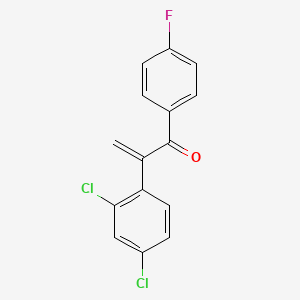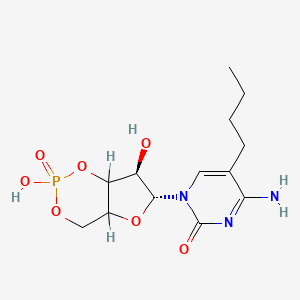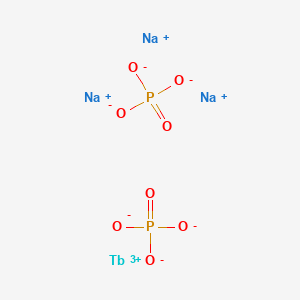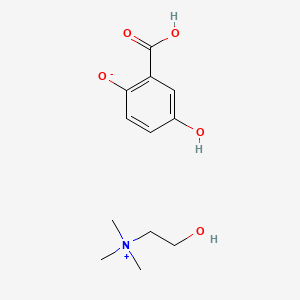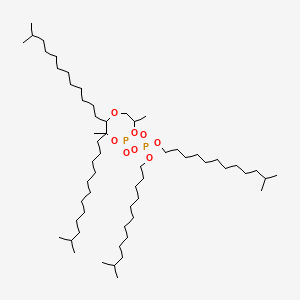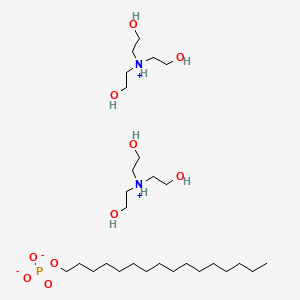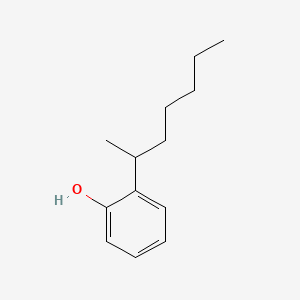
1-Methylhexyl-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is one of the isomers of nonylphenol, which is known for its role as an environmental endocrine disruptor . This compound is used in various industrial applications and scientific research due to its unique chemical properties.
Métodos De Preparación
1-Methylhexyl-phenol can be synthesized through several methods. One common synthetic route involves the nucleophilic aromatic substitution of an aryl halide. In this process, an aryl halide is reacted with a nucleophile under specific conditions to replace the halide group with a hydroxyl group, forming the phenol . Industrial production methods often involve the hydrolysis of chlorobenzene with a strong base, such as sodium hydroxide, at high temperatures and pressures to produce sodium phenoxide, which is then acidified to yield phenol .
Análisis De Reacciones Químicas
1-Methylhexyl-phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions, making it more reactive towards electrophiles.
Aplicaciones Científicas De Investigación
1-Methylhexyl-phenol is used in various scientific research applications:
Industrial Applications: It is used in the production of surfactants, lubricants, and plasticizers.
Biological Studies: Research on its endocrine-disrupting properties helps in understanding its impact on wildlife and human health.
Mecanismo De Acción
The mechanism of action of 1-Methylhexyl-phenol involves its interaction with cellular membranes and enzymes. Phenolic compounds can bind to enzymes through hydrogen bonding, altering their activity and affecting various intracellular functions . Additionally, they can disrupt cell membrane integrity, leading to changes in permeability and cellular function .
Comparación Con Compuestos Similares
1-Methylhexyl-phenol is similar to other nonylphenol isomers, such as 4-nonylphenol and 4-tert-octylphenol. These compounds share similar chemical structures and properties but differ in their alkyl chain lengths and branching . The unique structure of this compound, with its specific alkyl chain configuration, contributes to its distinct chemical behavior and applications .
Propiedades
Fórmula molecular |
C13H20O |
|---|---|
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
2-heptan-2-ylphenol |
InChI |
InChI=1S/C13H20O/c1-3-4-5-8-11(2)12-9-6-7-10-13(12)14/h6-7,9-11,14H,3-5,8H2,1-2H3 |
Clave InChI |
CKVQIYQLENENJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


